5-Butoxy-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Butoxy-2-methylbenzaldehyde is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.26 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds . These include 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, and 1 aromatic ether .Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 192.26 . Its IUPAC name is this compound .Mechanism of Action
Target of Action
5-Butoxy-2-methylbenzaldehyde, a structural analog of benzaldehyde, primarily targets the cellular antioxidation system of fungi . This system includes enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress.
Mode of Action
The compound disrupts the cellular antioxidation system, destabilizing the redox homeostasis within the fungal cell . This disruption can lead to an increase in oxidative stress, which can inhibit microbial growth . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .
Biochemical Pathways
It is known that the compound disrupts the oxidative stress-response pathway . This disruption can lead to an increase in oxidative stress within the cell, affecting various downstream processes and ultimately inhibiting microbial growth .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound increases oxidative stress within the cell, leading to growth inhibition . When used in combination with other antifungal agents, it can enhance their efficacy, potentially reducing costs, abating resistance, and alleviating negative side effects associated with current antifungal treatments .
properties
IUPAC Name |
5-butoxy-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-10(2)11(8-12)9-13/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSYANBARUMXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.